molecular formula C9H11NO2 B146674 Dimethylanthranilate CAS No. 85-91-6

Dimethylanthranilate

Cat. No. B146674
CAS RN: 85-91-6
M. Wt: 165.19 g/mol
InChI Key: GVOWHGSUZUUUDR-UHFFFAOYSA-N
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Patent
US04633009

Procedure details

In a 250 mL Parr shaking glass pressure reactor was placed methyl anthranilate (15.1 g, 0.10 mol), ethanol (70 mL), glacial acetic acid (6 g, 0.1 mol) and Raney nickel catalyst (2.1 g). To this cooled mixture at 5° C. was added 37% formaldehyde solution (8 mL, 0.10 mol). The mixture was then hydrogenated at 25° C. at an initial hydrogen pressure of 50 psig with continuous stirring. After hydrogen uptake had ceased (6 h), the mixture was filtered through filter-aid. The filtrate was washed to neutrality with saturated NaHCO3 (2×100 mL), and the layers were separated. The organic layer was washed with saturated NaCl (100 mL) and dried. The solvent was evaporated at reduced pressure. The residue was distilled to provide methyl N-methylanthranilate, b12.0 130°-133° C. as a colorless liquid. Yield: 14 g (85% of theor.). GLC purity: 98.5%.
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
2.1 g
Type
catalyst
Reaction Step Six
Quantity
70 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([O:10][CH3:11])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[C:12](O)(=O)C.C=O.[H][H]>[Ni].C(O)C>[CH3:12][NH:4][C:3]1[C:2](=[CH:8][CH:7]=[CH:6][CH:5]=1)[C:1]([O:10][CH3:11])=[O:9]

Inputs

Step One
Name
Quantity
15.1 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)OC
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
Quantity
2.1 g
Type
catalyst
Smiles
[Ni]
Step Seven
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
In a 250 mL Parr shaking glass pressure reactor
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(6 h)
Duration
6 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
FILTRATION
Type
FILTRATION
Details
through filter-aid
WASH
Type
WASH
Details
The filtrate was washed to neutrality with saturated NaHCO3 (2×100 mL)
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with saturated NaCl (100 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated at reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Name
Type
product
Smiles
CNC=1C(C(=O)OC)=CC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.